molecular formula C10H11ClO5S B3033304 3-(3-Chloro-4-methoxybenzenesulfonyl)propanoic acid CAS No. 1017225-49-8

3-(3-Chloro-4-methoxybenzenesulfonyl)propanoic acid

Cat. No.: B3033304
CAS No.: 1017225-49-8
M. Wt: 278.71 g/mol
InChI Key: PWSOZXYALZDYGA-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxybenzenesulfonyl)propanoic acid is an organic compound characterized by the presence of a chloro and methoxy group attached to a benzenesulfonyl moiety, which is further connected to a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with a suitable propanoic acid derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methoxybenzenesulfonyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonyl derivatives, while oxidation and reduction reactions can lead to different sulfonic acid or sulfone compounds .

Scientific Research Applications

3-(3-Chloro-4-methoxybenzenesulfonyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxybenzenesulfonyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, while the sulfonyl group can participate in various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylbenzenesulfonyl chloride
  • 3-Methoxybenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride

Uniqueness

The presence of both chloro and methoxy groups on the benzenesulfonyl moiety, along with the propanoic acid chain, differentiates it from other similar compounds .

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)sulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO5S/c1-16-9-3-2-7(6-8(9)11)17(14,15)5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSOZXYALZDYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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